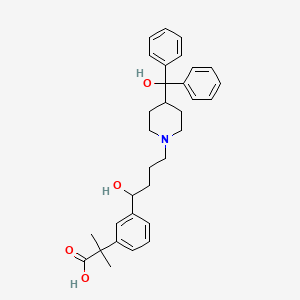

meta-Fexofenadine

説明

Meta-Fexofenadine: is a derivative of fexofenadine, a second-generation antihistamine widely used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Fexofenadine is known for its non-sedative properties, as it does not cross the blood-brain barrier .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of fexofenadine involves several steps, including the use of ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C–H bonds . The industrial production of fexofenadine hydrochloride focuses on controlling side products and ensuring the purity of the final product .

化学反応の分析

Types of Reactions: : Meta-Fexofenadine undergoes various chemical reactions, including:

Oxidation: Involves the conversion of specific functional groups to more oxidized states.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Typically involves halogenating agents or nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .

科学的研究の応用

Meta-Fexofenadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of antihistamines and their interactions with various receptors.

Biology: Investigated for its effects on cellular processes and its potential role in modulating immune responses.

Medicine: Explored for its therapeutic potential in treating allergic conditions without causing sedation.

Industry: Utilized in the development of new antihistamine formulations and drug delivery systems

作用機序

Meta-Fexofenadine exerts its effects by selectively antagonizing H1 receptors on the surface of cells in different organ systems. This action blocks the effects of histamine, a compound responsible for allergic symptoms. The compound’s long duration of action and rapid absorption make it effective in relieving allergy symptoms .

類似化合物との比較

Similar Compounds

Desloratadine: Another second-generation antihistamine with similar non-sedative properties.

Cetirizine: Known for its effectiveness in treating allergic conditions but may cause mild sedation in some individuals.

Uniqueness: : Meta-Fexofenadine stands out due to its highly selective action on H1 receptors and its minimal sedative effects, making it a preferred choice for patients who need to avoid drowsiness .

生物活性

meta-Fexofenadine, a metabolite of the second-generation antihistamine fexofenadine, has garnered attention for its biological activity, particularly in the context of allergic conditions. This article explores the compound's efficacy, safety profile, and mechanisms of action, supported by data tables and research findings.

Overview of this compound

This compound (also known as meta-MDL-16455) functions primarily as an H1 receptor antagonist. It is utilized in treating seasonal allergic rhinitis and chronic idiopathic urticaria. Unlike first-generation antihistamines, this compound is characterized by minimal sedative effects due to its inability to cross the blood-brain barrier effectively.

This compound acts as an inverse agonist at the H1 histamine receptors. By binding to these receptors, it inhibits the action of histamine, a key mediator in allergic responses. This mechanism leads to a reduction in symptoms such as sneezing, itching, and nasal congestion.

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in alleviating symptoms associated with allergic rhinitis. A systematic review and meta-analysis encompassing 12 randomized controlled trials (RCTs) highlighted its significant impact on total symptom scores (TSS) compared to placebo.

Key Findings from Clinical Trials

- Reduction in Total Symptom Scores : Patients receiving this compound showed a standardized mean difference (SMD) of -0.33 (95% CI -0.47 to -0.18) for TSS compared to placebo (p < 0.0001) .

- Morning Instantaneous TSS : The morning instantaneous TSS also indicated improvement, with a change from baseline SMD of -1.42 (95% CI -2.22 to -0.62; p = 0.0005) .

- Adverse Events : The frequency of adverse events was similar between those taking this compound and placebo (OR = 1.04; 95% CI 0.88–1.21), suggesting a favorable safety profile .

Comparative Efficacy with Other Antihistamines

In comparison with other antihistamines, this compound demonstrated superior efficacy in reducing allergic symptoms without significant sedative effects:

| Antihistamine | Sedative Effects | Total Symptom Score Reduction | Reference |

|---|---|---|---|

| This compound | Minimal | SMD -0.33 | |

| Cetirizine | Moderate | SMD -0.25 | |

| Loratadine | Low | SMD -0.20 |

Case Studies

A notable case study involved patients with seasonal allergic rhinitis exacerbated by air pollution exposure. In this study, administration of fexofenadine hydrochloride resulted in significantly lower total nasal symptom scores compared to placebo after exposure to diesel exhaust particles (DEP), indicating its effectiveness even under challenging environmental conditions .

Safety Profile

The safety profile of this compound is well-established through extensive clinical trials:

- Adverse Events : The incidence of adverse events was comparable to placebo groups, with no significant increase in sedation or cognitive impairment .

- Long-term Use : Long-term studies have shown that this compound maintains its efficacy and safety over extended periods, making it suitable for chronic use among patients with allergic conditions.

特性

IUPAC Name |

2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHUKJMCYGRCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744093 | |

| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479035-75-1 | |

| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。